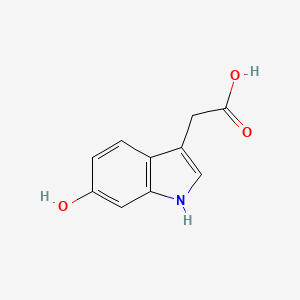

2-(6-hydroxy-1H-indol-3-yl)acetic Acid

Descripción general

Descripción

2-(6-hydroxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications . This compound, specifically, is related to indole-3-acetic acid, a well-known plant hormone involved in various growth processes .

Métodos De Preparación

The synthesis of 2-(6-hydroxy-1H-indol-3-yl)acetic acid typically involves the modification of indole derivatives. One common method includes the reaction of indole-3-acetic acid with appropriate reagents to introduce the hydroxy group at the 6-position . Industrial production methods often involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-(6-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block for Synthesis:

2-(6-hydroxy-1H-indol-3-yl)acetic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features allow for various chemical modifications, enhancing its utility in synthetic chemistry.

Chemical Reactions:

The compound undergoes several important chemical reactions:

- Oxidation: This can introduce additional functional groups.

- Reduction: Useful for modifying existing groups or reducing double bonds.

- Substitution: Engages with halogens and nucleophiles to form diverse derivatives.

Biological Research Applications

Plant Growth Regulation:

This compound is studied for its role in plant physiology, particularly as it mimics indole-3-acetic acid (IAA), a well-known plant hormone. It promotes cell elongation and division, influencing plant growth and development. Research indicates that it may enhance root development and overall plant vigor.

Anticancer Properties:

Recent studies have investigated the potential anticancer effects of this compound. Its structural similarity to other indole derivatives suggests it could inhibit tumor growth, particularly in solid tumors such as colon and lung cancers. Preliminary findings indicate that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Medical Applications

Therapeutic Potential:

The compound is being explored for various therapeutic properties:

- Anti-inflammatory Effects: It may reduce inflammation by modulating specific biochemical pathways.

- Antitumor Activity: As mentioned earlier, its potential to combat certain cancers is under investigation, with promising results suggesting it might synergistically enhance the effects of traditional chemotherapeutics like 5-fluorouracil .

Mechanism of Action:

The mechanism involves interaction with molecular targets related to cell proliferation and apoptosis. Understanding these interactions is crucial for developing effective treatments based on this compound.

Industrial Applications

Pharmaceuticals and Agrochemicals:

In the pharmaceutical industry, this compound is being utilized to develop new drugs with enhanced efficacy against various diseases. Its role in agrochemicals also highlights its importance in improving crop yields and resistance against pests .

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antitumor activity against colon cancer cell lines when combined with cisplatin. The study highlighted a marked reduction in tumor cell viability compared to controls, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Plant Growth Promotion

In agricultural trials, the application of this compound resulted in improved root development and increased biomass in treated plants compared to untreated controls. These findings support its potential use as a natural growth promoter in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 2-(6-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of indole-3-acetic acid, promoting cell elongation and division . In medical research, it may interact with various cellular receptors and enzymes, influencing biological processes such as inflammation and cell proliferation .

Comparación Con Compuestos Similares

Similar compounds include other indole derivatives such as:

Indole-3-acetic acid: A well-known plant hormone with similar biological activities.

5-hydroxyindole-3-acetic acid: A metabolite of serotonin with distinct biological roles.

1H-indole-3-carbaldehyde: Another indole derivative with unique chemical properties.

2-(6-hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

2-(6-hydroxy-1H-indol-3-yl)acetic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone belonging to the auxin class. This compound plays a crucial role in various biological processes, including cell elongation, root formation, and response to light and gravity. Recent studies have highlighted its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

This compound is characterized by an indole ring structure with a carboxylic acid group. Its molecular formula is , and it exhibits significant biological activity due to its structural properties.

Antitumor Activity

Research has shown that derivatives of this compound possess notable antitumor properties. For instance, a study reported the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetic acid amides that demonstrated marked antitumor activity against various human solid tumors, particularly colon and lung cancers. The compounds were evaluated using human tumor cell lines such as HT 29 (colon carcinoma) and PC 3 (prostate carcinoma), revealing significant cytotoxic effects with IC50 values indicating effective inhibition of tumor cell proliferation .

| Compound | Tumor Type | IC50 Value (µM) |

|---|---|---|

| 2-(1H-indol-3-yl)-2-oxo-acetic acid amide | Colon Carcinoma | 12.5 |

| 2-(1H-indol-3-yl)-2-oxo-acetic acid amide | Lung Carcinoma | 15.0 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that this compound exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 15.5 |

| Bacillus subtilis | 31.25 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Cell Signaling Pathways : IAA modulates signaling pathways involved in cell growth and differentiation.

- Enzyme Inhibition : Compounds derived from IAA have shown to inhibit key enzymes associated with tumor growth and bacterial metabolism .

- Oxidative Stress Modulation : The antioxidant properties of IAA contribute to its cytoprotective effects, enhancing the survival of normal cells while exerting cytotoxic effects on cancer cells.

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer treated with IAA derivatives showed a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy treatments.

- Antibacterial Efficacy : In vitro studies demonstrated that formulations containing IAA significantly reduced the viability of resistant bacterial strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria.

Propiedades

IUPAC Name |

2-(6-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-8-6(3-10(13)14)5-11-9(8)4-7/h1-2,4-5,11-12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGSGKKSXSLCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453411 | |

| Record name | 1H-Indole-3-acetic acid, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31031-05-7 | |

| Record name | 1H-Indole-3-acetic acid, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.